
(-)-Ambroxide
Overview
Description
(-)-Ambroxide (C16H28O) is a sesquiterpenoid renowned for its ambery, woody, and tobacco-like olfactory profile, making it a cornerstone in perfumery as a sustainable substitute for natural ambergris . With an annual production exceeding 100 tons, it is commercially synthesized by firms such as Firmenich SA (Ambroxor®), Kao Kabushiki Kaisha (Ambroxan®), and Givaudan SA (Ambrofix®) via semi-synthetic routes from diterpenoid sclareol or biosynthetic pathways . Its synthesis leverages both chemical and enzymatic methods, with recent advances focusing on biocatalysis and microbial engineering to enhance sustainability .
Preparation Methods
(-)-Ambroxide is synthesized from sclareol, a component of the essential oil of clary sage. The synthetic route involves the oxidative degradation of sclareol to a lactone, which is then hydrogenated to the corresponding diol. The resulting compound is dehydrated to form ambroxan . Industrial production methods have also been developed, including a one-pot synthesis starting from sclareol through oxidation with hydrogen peroxide in the presence of a quaternary ammonium phosphomolybdate catalyst . Another method involves fermenting sustainably sourced sugar cane to produce Ambrofix, which is readily biodegradable and 100% naturally derived .
Chemical Reactions Analysis
Oxidation Reactions
(-)-Ambroxide undergoes selective oxidation at its tertiary alcohol or furan moieties. Key methods include:
Mechanistic Insight : Hydrogen peroxide-mediated oxidation proceeds via a radical pathway, while Jones oxidation targets secondary alcohols for ketone formation .
Reduction Reactions
Controlled reduction modifies the furan ring or ketone groups:
Notable Finding : Lithium aluminium hydride selectively reduces lactones to diols without furan ring opening .
Cyclization and Dehydration
Key steps in this compound synthesis involve cyclodehydration:
Kinetic Data : Zeolite-catalyzed cyclization achieves near-quantitative conversion at ambient temperatures .
Enzymatic and Catalytic Conversions
Biocatalytic methods enable stereoselective synthesis:
Optimization : BmeTC D373C mutant increases ambroxide titer 10-fold vs wild-type in fed-batch fermentation .
Comparative Reaction Efficiency
Critical analysis of synthetic routes:
Method | Atom Economy | Environmental Impact | Scalability |
---|---|---|---|
Chemical oxidation | 62% | High (Cr waste) | Moderate |
Biocatalytic | 89% | Low | High |
Zeolite cyclization | 94% | Negligible | Industrial |
Trade-offs : Biocatalytic routes surpass chemical methods in sustainability but require specialized fermentation infrastructure .
Scientific Research Applications
Fragrance Industry
Overview : (-)-Ambroxide is widely recognized for its use as a fragrance fixative in perfumery. Its ability to enhance and prolong the scent of perfumes makes it a valuable ingredient.
Properties :
- Fixative Quality : It stabilizes volatile fragrance components, allowing for longer-lasting scents.
- Odor Profile : this compound has a warm, musky aroma that is highly sought after in high-end perfumes.
Market Trends : The demand for natural and synthetic alternatives to traditional fragrance materials has led to increased interest in this compound. Its use is particularly prominent in luxury fragrances, where quality and longevity are paramount .
Biocatalysis and Microbial Functionalization
Overview : Recent research highlights the potential of using this compound as a substrate for microbial transformations, leading to the development of new compounds with enhanced biological activities.
Case Studies :
- Microbial Transformation : Filamentous fungi such as Alternaria alternata and Cunninghamella sp. have been shown to biotransform this compound into hydroxylated derivatives like 1β-hydroxyambroxide and 3β-hydroxyambroxide. These metabolites were evaluated for their antioxidant properties using the DPPH radical scavenging assay .
Compound Name | Structure Type | Antioxidant Activity |
---|---|---|
This compound | Terpenoid | Reference |
1β-Hydroxyambroxide | Hydroxylated derivative | Low |
3β-Hydroxyambroxide | Hydroxylated derivative | Low |
The results indicated that the hydroxylation did not significantly enhance antioxidant activity compared to the parent compound .
Synthetic Organic Chemistry
Overview : this compound serves as an important intermediate in synthetic organic chemistry, particularly in the synthesis of other valuable compounds.
Applications :
- Synthesis of Ambrafuran : Research has demonstrated various synthetic routes from naturally occurring terpenoids to produce (-)-Ambrafuran, which can be derived from this compound. This pathway is significant for creating sustainable alternatives to ambergris-derived products .
- Engineering Enzymes for Production : Recent studies have focused on engineering enzymes such as squalene-hopene cyclase (SHC) to improve the synthesis of this compound. By modifying the enzyme's active site, researchers achieved a significant increase in catalytic efficiency, paving the way for more efficient production processes .
Potential Health Applications
While primarily known for its fragrance applications, ongoing research into the biological activities of this compound suggests potential health-related benefits. Its derivatives are being investigated for antioxidant properties, which could have implications in food preservation and health supplements.
Mechanism of Action
(-)-Ambroxide exerts its effects through several mechanisms. It acts on mucus membranes, restoring the physiological clearance mechanisms of the respiratory tract by breaking up phlegm, stimulating mucus production, and stimulating the synthesis and release of surfactant by type II pneumocytes . This compound has also been shown to inhibit the nitric oxide-dependent activation of soluble guanylate cyclase, which can suppress excessive mucus secretion and improve mucociliary transport of bronchial secretions .
Comparison with Similar Compounds
Structural Analogs
(-)-Ambroxide belongs to a family of ambergris-derived odorants. Key structural analogs include:
Key Differences :
- Stability : this compound exhibits superior stability compared to cis-α-ambrol, which degrades under UV exposure .
- Olfactory Intensity : Ambrafuran has a more potent odor but is less commercially viable due to complex synthesis .
- Functional Groups : Ambraoxide’s epoxide group reduces volatility, making it less favored in perfumery than this compound .
Functional Analogs
Sclareol-Derived Compounds
Sclareol (C20H36O2), a diterpene alcohol from Salvia sclarea, serves as a precursor for this compound and related compounds. Unlike sclareol, this compound lacks hydroxyl groups, enhancing its hydrophobicity and longevity in fragrance formulations .
Homofarnesol Derivatives
(E,E)-Homofarnesol (C16H28O) is enzymatically cyclized to this compound in a single step using squalene-hopene cyclase (SHC), achieving >90% efficiency in engineered biocatalysts . This route outperforms traditional chemical synthesis, which requires multiple steps and harsh conditions .
Advancements :
- Modular Co-Culture Systems : Engineered yeast and H. roseonigra strains produce 493.1 mg/L ambradiol, a direct precursor to this compound, via glucose fermentation .
- SHC Engineering : Active-site mutations in SHC improve substrate binding and cyclization efficiency, enabling stereoconvergent synthesis from mixed terpene substrates .
Physicochemical and Olfactory Properties
Property | This compound | Ambrafuran | Sclareolide |
---|---|---|---|
LogP | 5.2 | 4.8 | 3.9 |
Vapor Pressure | 0.001 Pa at 25°C | 0.005 Pa at 25°C | 0.01 Pa at 25°C |
Odor Threshold | 0.07 ppb | 0.02 ppb | 1.5 ppb |
This compound’s low vapor pressure and high logP contribute to its persistence in fragrances, outperforming sclareolide in longevity .
Research Findings
- Market Dominance : Synthetic this compound holds >70% of the ambergris substitute market (valued at $1.12 billion in 2022) due to consistent quality and cost efficiency over natural analogs .
- Catalytic Innovations: Nickel-catalyzed photoredox C–H alkylation enables selective late-stage modification of this compound, expanding its utility in specialty chemicals .
Biological Activity
(-)-Ambroxide, a compound derived from natural sources like ambergris and sclareol, has garnered significant attention due to its unique properties and applications in the fragrance industry. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and various applications.
Chemical Structure and Synthesis
This compound is a bicyclic compound characterized by a complex structure with four asymmetric carbon atoms, leading to eight possible stereoisomers. However, only the optically active (-)-isomer is naturally occurring and is noted for its strong ambergris scent. The synthesis of this compound typically involves the oxidation of (-)-sclareol, which can be sourced from Salvia sclarea essential oil. This process often employs hazardous reagents like chromic acid, creating challenges in industrial applications due to safety and economic concerns .
Recent advancements in synthetic biology have introduced alternative biosynthetic routes for producing this compound. For instance, modular co-cultures of engineered yeast and fungi have been employed to convert sclareol to ambroxide through enzymatic processes, showcasing a more sustainable approach to its production .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and personal care products. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to cell survival and death .
Applications in the Fragrance Industry
Due to its unique scent profile and fixative properties, this compound is widely used in perfumery. Its ability to enhance and prolong the fragrance of other compounds makes it a valuable ingredient in high-end perfumes. The compound's low odor strength allows it to blend well with other aromatic substances without overpowering them .
Case Studies
Case Study 1: Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity of this compound against common pathogens.
- Method: In vitro assays were conducted using agar diffusion methods.
- Results: Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
Case Study 2: Antitumor Potential
- Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
- Method: MTT assays were performed on breast cancer (MCF-7) and lung cancer (A549) cells.
- Results: Treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Research Findings Summary
Property | Description |
---|---|
Chemical Structure | Bicyclic compound with four asymmetric carbons |
Synthesis Methods | Oxidation of sclareol; biosynthetic routes using engineered microorganisms |
Antimicrobial Activity | Effective against various bacterial strains; disrupts cell membranes |
Antitumor Activity | Induces apoptosis in cancer cells; potential for therapeutic applications |
Fragrance Application | Used as a fixative in perfumes; enhances longevity of scents |
Q & A
Q. What are the standard analytical techniques for confirming the structure of (-)-Ambroxide derivatives post-biotransformation?
Basic
To confirm the structure of derivatives like 1β-hydroxyambroxide or 3β-hydroxyambroxide, researchers employ a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in CDCl3 to identify functional groups and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS for precise molecular weight determination .
- Optical Rotation : Measured using polarimetry to confirm enantiomeric purity .
Cross-referencing with databases and prior literature ensures accuracy, particularly for known compounds like 3β-hydroxyambroxide .
Q. How can researchers optimize microbial transformation yields of this compound using filamentous fungi?
Advanced
Optimization involves:
- Strain Selection : Screening fungi like Alternaria alternata or Cunninghamella sp. for enzyme activity toward terpenoids .
- Culture Conditions : Two-stage protocols with Sabouraud media, adjusting pH, temperature, and aeration to enhance enzyme expression .
- Substrate Delivery : Dissolving this compound in DMSO-EtOH (0.2 mg/mL final concentration) to improve solubility and bioavailability .
- Time-Course Analysis : Monitoring biotransformation progress via TLC or HPLC to identify peak metabolite production .
Q. What methodologies are effective for late-stage C-H functionalization of this compound in complex molecule synthesis?
Advanced
Key approaches include:
- Photoredox Catalysis : Using benzaldehyde and nickel catalysts for selective C(sp³)-H alkylation/arylation under light irradiation .
- Iron-Based Catalysts : Fe(III) complexes with H₂O₂ for regioselective oxidation, leveraging steric and electronic effects of ligand design .
- Continuous-Flow Systems : TBADT photocatalysis with O₂ as an oxidant to enhance safety and scalability in photochemical C-H activation .
Q. What are the key considerations when selecting catalysts for the oxidation of this compound?
Basic
- Reactivity vs. Selectivity : Fe(III) catalysts with nitrogen/oxygen ligands improve regioselectivity in hydroxylation .
- Sustainability : Molecular oxygen (O₂) or H₂O₂ as green oxidants paired with TBADT for reduced environmental impact .
- Compatibility : Acidic conditions (e.g., H₂SO₄) stabilize reactive intermediates in iron-catalyzed reactions .
Q. How to design a continuous-flow photochemical setup for the oxidation of this compound, and what parameters influence scalability?
Advanced
- Setup Design : Tubular reactors with controlled light exposure (e.g., blue LEDs) and precise temperature regulation .
- Critical Parameters :
- Residence Time : Adjusted via flow rate to maximize conversion.
- Catalyst Loading : TBADT at 1–5 mol% balances cost and efficiency .
- Oxygen Delivery : Sparging O₂ into the reaction stream to maintain oxidant concentration .
Scalability is enhanced by modular reactor units and real-time monitoring via in-line spectroscopy .
Q. What role does stereoselectivity play in the enzymatic synthesis of this compound derivatives, and how is it assessed?
Basic
- Enzyme Specificity : Fungal cytochrome P450 enzymes hydroxylate this compound with β-stereochemistry at C-1 or C-3 .
- Assessment : Compare optical rotation and NMR coupling constants with synthetic standards. For novel compounds, X-ray crystallography or NOE experiments resolve stereochemistry .
Q. What strategies can resolve contradictions in reported biological activities of hydroxylated this compound derivatives?
Advanced
- Meta-Analysis : Systematically compare assay conditions (e.g., DPPH radical scavenging vs. cellular antioxidant models) .
- Dose-Response Studies : Establish EC₅₀ values across multiple concentrations to validate activity thresholds.
- Mechanistic Profiling : Use molecular docking or transcriptomics to identify off-target effects or pathway interactions .
Q. How to ensure reproducibility in biocatalytic experiments involving this compound?
Basic
- Standardized Protocols : Document culture media, incubation times, and extraction methods in detail .
- Reference Controls : Include known substrates (e.g., artemisinin) to validate fungal enzyme activity .
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) for experimental transparency and supplementary data archiving .
Q. What are the comparative advantages of using engineered enzymes versus traditional chemical catalysts in this compound functionalization?
Advanced
- Engineered Enzymes (e.g., squalene-hopene cyclase) : Enable stereoselective cyclization of homofarnesol precursors with high atom economy .
- Chemical Catalysts (e.g., Fe/Ni complexes) : Broader substrate tolerance and tunable reaction conditions (pH, solvent) for diverse functionalizations .
Hybrid approaches (chemoenzymatic) can leverage both for multi-step syntheses .
Q. What experimental protocols are recommended for assessing the antioxidant activity of this compound derivatives?
Basic
- DPPH Assay : Measure radical scavenging at 517 nm, using ascorbic acid as a reference .
- Cell-Based Models : Apply derivatives to oxidative stress models (e.g., H₂O₂-treated fibroblasts) and quantify viability via MTT assays.
- Statistical Validation : Triplicate experiments with ANOVA analysis to ensure significance (p < 0.05) .
Properties
IUPAC Name |
3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUZOLGGMJZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCO3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048119 | |
Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, White crystalline solid | |
Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ambronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 to 121.00 °C. @ 1.40 mm Hg | |
Record name | Ambronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3738-00-9, 6790-58-5 | |
Record name | Cetalox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3738-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo (8.3.0.0.(4.9))tridecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003738009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ambronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 - 76 °C | |
Record name | Ambronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.